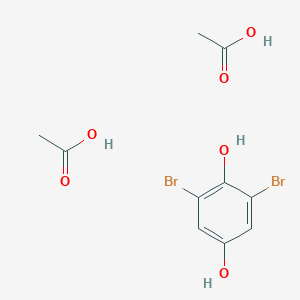

Acetic acid;2,6-dibromobenzene-1,4-diol

Description

Definition and Structural Context of the Co-crystal

A co-crystal is a multi-component crystal in which the constituent molecules, known as co-formers, are present in a stoichiometric ratio and are held together by non-covalent interactions. In the hypothetical co-crystal of acetic acid and 2,6-dibromobenzene-1,4-diol, the two components would be acetic acid, a simple carboxylic acid, and 2,6-dibromobenzene-1,4-diol, a halogenated aromatic diol.

The structural context of this co-crystal would be primarily defined by the interplay of hydrogen bonds. Acetic acid is a potent hydrogen bond donor and acceptor through its carboxylic acid group. Similarly, 2,6-dibromobenzene-1,4-diol possesses two hydroxyl groups that can act as hydrogen bond donors and acceptors. The formation of the co-crystal would likely be driven by the formation of robust hydrogen bonds between the carboxylic acid of acetic acid and the hydroxyl groups of the diol.

A study on the co-crystal of acetic acid with (E)-N-(3,4-difluorophenyl)-1-(pyridin-4-yl)methanimine demonstrated the presence of a strong hydrogen bond between the acetic acid molecule and the pyridyl group of the co-former. nih.gov This highlights the capability of acetic acid to form stable and predictable hydrogen bonding patterns in co-crystals.

Interactive Table: Properties of Co-crystal Components

| Property | Acetic Acid | 2,6-Dibromobenzene-1,4-diol |

| Molecular Formula | C2H4O2 | C6H4Br2O2 |

| Molar Mass | 60.05 g/mol | 267.90 g/mol |

| Appearance | Colorless liquid | Not available |

| Hydrogen Bond Donors | 1 | 2 |

| Hydrogen Bond Acceptors | 2 | 2 |

Significance of Co-crystallization in Halogenated Aromatic Chemistry

Co-crystallization is of significant interest in the field of halogenated aromatic chemistry for several reasons. Halogenated aromatic compounds are widely used in pharmaceuticals, agrochemicals, and materials science. The formation of co-crystals can be a powerful tool to modify the physicochemical properties of these compounds without altering their chemical structure.

One of the key significances lies in the ability to control and direct the solid-state architecture through halogen bonding. Halogen bonds, particularly with heavier halogens like bromine and iodine, can be highly directional and comparable in strength to hydrogen bonds. This allows for the rational design of crystal structures with specific packing motifs and properties.

Moreover, co-crystallization can be used to improve properties such as solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs) that are halogenated aromatic compounds. By selecting appropriate co-formers, it is possible to create new solid forms of these APIs with enhanced performance. The study of intermolecular interactions in halogenated compounds is fundamental to designing functional solid-state materials. nih.gov

Overview of Academic Research Areas Pertaining to the Co-crystal

While specific research on the acetic acid and 2,6-dibromobenzene-1,4-diol co-crystal is not readily found, academic research on related systems falls into several key areas:

Crystal Engineering and Supramolecular Chemistry: This area focuses on understanding and utilizing non-covalent interactions to design and synthesize novel solid-state materials. Research in this field would explore the fundamental principles governing the formation of co-crystals involving halogenated aromatic compounds and carboxylic acids, including the competition and interplay between hydrogen and halogen bonds.

Materials Science: The potential applications of co-crystals in materials science are vast. Research would investigate the optical, electronic, and mechanical properties of co-crystals containing halogenated aromatic moieties. For instance, the introduction of heavy atoms like bromine can influence properties such as phosphorescence and non-linear optical activity.

Pharmaceutical Sciences: In the pharmaceutical industry, co-crystallization is a well-established strategy for improving the properties of drug substances. Research in this area would focus on the potential of co-crystals to enhance the solubility, dissolution rate, and stability of poorly soluble halogenated APIs.

Interactive Table: Research Focus on Related Co-crystal Systems

| Research Area | Focus | Potential Application |

| Crystal Engineering | Understanding intermolecular interactions (hydrogen and halogen bonds) | Design of novel crystalline materials with predictable structures. |

| Materials Science | Investigation of optical and electronic properties. | Development of new functional materials for electronics and photonics. |

| Pharmaceutical Sciences | Enhancement of physicochemical properties of APIs. | Improved drug delivery and efficacy. |

Structure

2D Structure

Properties

CAS No. |

827624-58-8 |

|---|---|

Molecular Formula |

C10H12Br2O6 |

Molecular Weight |

388.01 g/mol |

IUPAC Name |

acetic acid;2,6-dibromobenzene-1,4-diol |

InChI |

InChI=1S/C6H4Br2O2.2C2H4O2/c7-4-1-3(9)2-5(8)6(4)10;2*1-2(3)4/h1-2,9-10H;2*1H3,(H,3,4) |

InChI Key |

DQIROOTZCXJHGV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1=C(C=C(C(=C1Br)O)Br)O |

Origin of Product |

United States |

Synthetic Strategies and Controlled Formation of the Co Crystal

Preparation of 2,6-Dibromobenzene-1,4-diol (2,6-Dibromohydroquinone)

The foundation for the co-crystal is the synthesis of its primary component, 2,6-dibromobenzene-1,4-diol, also known as 2,6-dibromohydroquinone (B190982). nih.govebi.ac.uk The key to a successful synthesis is the regioselective introduction of two bromine atoms onto the hydroquinone (B1673460) ring.

The direct bromination of hydroquinone (benzene-1,4-diol) presents a significant chemical challenge. nih.govinchem.org The two hydroxyl groups on the aromatic ring are strongly activating, making the molecule highly susceptible to substitution and oxidation. inchem.org Uncontrolled reactions can lead to a mixture of isomers (such as 2,5-dibromohydroquinone), as well as over-brominated products like tri- and tetrabromohydroquinone, and oxidation to form quinones.

To achieve regioselectivity and favor the formation of the 2,6-isomer, specific methodologies are employed. One common approach involves the use of N-bromosuccinimide (NBS) as the brominating agent. NBS is a source of electrophilic bromine that allows for a more controlled reaction compared to elemental bromine (Br₂). The reaction is typically carried out in a suitable organic solvent, such as a chlorinated hydrocarbon, which can help modulate reactivity and prevent the precipitation of intermediates. The steric hindrance from the hydroxyl groups and the first bromine atom can help direct the second bromination to the 6-position.

Achieving a high yield and purity of 2,6-dibromobenzene-1,4-diol is critical for its use as a co-crystal precursor. This requires meticulous optimization of several reaction parameters. The choice of solvent is paramount, as it must dissolve hydroquinone and the intermediate monobrominated species to allow the reaction to proceed to the desired disubstituted product. The use of mixed solvent systems can sometimes provide the necessary solubility characteristics.

Temperature control is another crucial factor. Lower temperatures can slow the reaction rate, which may enhance selectivity and reduce the formation of unwanted byproducts and oxidation products. The stoichiometry of the brominating agent must be carefully controlled; using approximately two equivalents of NBS per equivalent of hydroquinone is typical for achieving the dibrominated product. The slow, dropwise addition of the brominating agent can also help maintain control over the reaction. Post-reaction purification, often involving recrystallization from a specific solvent system, is essential to isolate the high-purity 2,6-dibromobenzene-1,4-diol required for the subsequent co-crystallization step.

Table 1: Optimization Parameters for the Synthesis of 2,6-Dibromobenzene-1,4-diol

| Parameter | Objective | Typical Conditions & Rationale |

|---|---|---|

| Brominating Agent | Control reactivity and enhance selectivity | N-bromosuccinimide (NBS) is often preferred over Br₂ for milder, more selective bromination. |

| Solvent | Ensure solubility of reactants and intermediates | Chlorinated hydrocarbons or polar aprotic solvents may be used to prevent precipitation of partially brominated hydroquinones. |

| Temperature | Minimize byproduct formation and oxidation | Lower reaction temperatures (e.g., 0-25°C) are generally employed to improve control over the exothermic reaction. |

| Stoichiometry | Prevent over-bromination | A molar ratio of approximately 2:1 (NBS:hydroquinone) is used to target the dibromo- product. |

| Addition Rate | Maintain reaction control | Slow, controlled addition of the brominating agent helps to manage the reaction rate and heat generation. |

| Purification | Isolate the high-purity 2,6-isomer | Recrystallization is a common method to separate the desired product from isomers and other impurities. |

Engineering the Acetic Acid Co-crystal Formation

Co-crystals are crystalline solids composed of two or more neutral molecules held together by non-covalent interactions, such as hydrogen bonding. nih.govnih.gov The formation of the acetic acid;2,6-dibromobenzene-1,4-diol co-crystal is an exercise in crystal engineering, where these interactions are deliberately used to create a new solid form.

Solvent-based methods are the most common strategies for preparing co-crystals. nih.gov These techniques rely on dissolving both the active pharmaceutical ingredient (API), in this case, 2,6-dibromobenzene-1,4-diol, and the "coformer" (acetic acid) in a common solvent or solvent mixture.

Slow Solvent Evaporation: This is a widely used technique where stoichiometric amounts of 2,6-dibromobenzene-1,4-diol and acetic acid are dissolved in a suitable solvent. The solvent is then allowed to evaporate slowly over time. As the solution becomes supersaturated, the co-crystal nucleates and grows. The choice of solvent is critical; it must be one in which both components have reasonable and similar solubility to prevent one component from precipitating out alone. nih.gov

Cooling Crystallization: In this method, the two components are dissolved in a minimal amount of a hot solvent to create a saturated solution. The solution is then slowly cooled, which reduces the solubility of the components and induces co-crystallization. The rate of cooling can significantly impact the size and quality of the resulting crystals.

Slurry Conversion: This technique involves adding a stoichiometric amount of the two solid components to a small amount of a solvent in which they are sparingly soluble. The suspension is stirred for an extended period. Over time, the initially less stable solid forms dissolve and re-precipitate as the more thermodynamically stable co-crystal.

The external shape, or morphology, of a crystal can have a significant impact on its physical properties. The morphology of the this compound co-crystal can be controlled by carefully tuning various crystallization parameters. The anisotropic nature of molecules often leads to crystals with different facets having distinct molecular arrangements and properties.

The choice of solvent can have a profound effect on the crystal habit. Solvents can interact differently with the various growing faces of the crystal, either promoting or inhibiting growth in certain directions. For example, a polar solvent might preferentially hydrogen-bond to a specific crystal face, slowing its growth and causing that face to become more prominent in the final crystal shape. Other key parameters include the rate of cooling or evaporation, the level of supersaturation, and the degree of agitation. Slower processes generally lead to larger and more well-defined crystals, while rapid precipitation often results in smaller, needle-like crystals.

Table 2: Influence of Crystallization Parameters on Co-crystal Morphology

| Parameter | Influence on Morphology | Example Outcome |

|---|---|---|

| Solvent Choice | Alters relative growth rates of different crystal faces through specific solvent-crystal interactions. | A polar solvent might favor the formation of block-like crystals, while a non-polar solvent could result in needle-like crystals. |

| Cooling/Evaporation Rate | Affects the balance between nucleation and crystal growth. | Slow cooling typically yields larger, more perfect crystals. Rapid cooling often produces a larger number of smaller crystals. |

| Supersaturation Level | Drives the crystallization process; higher levels can lead to rapid nucleation. | High supersaturation can result in the formation of fine powders, whereas lower supersaturation favors the growth of larger single crystals. |

| Agitation (Stirring) | Influences mass transfer and can induce secondary nucleation. | Gentle or no agitation promotes larger crystal growth. Vigorous agitation can lead to smaller, more uniform crystals. |

Derivatization of the 2,6-Dibromobenzene-1,4-diol Moiety within Co-crystals

The concept of performing chemical reactions directly on a molecule while it is part of a co-crystal lattice is an advanced area of solid-state chemistry. This approach, known as a solid-state reaction, could potentially allow for the derivatization of the 2,6-dibromobenzene-1,4-diol moiety without first dissolving the co-crystal. For instance, one might envision the esterification or etherification of the hydroxyl groups on the diol.

However, executing such a reaction presents considerable challenges. The primary obstacle is that the reactants must be able to diffuse through the rigid crystal lattice to reach the reactive sites. Furthermore, the chemical transformation would likely alter the size, shape, and hydrogen-bonding capabilities of the diol molecule. These changes could disrupt the specific non-covalent interactions that hold the co-crystal together, potentially leading to the collapse of the crystal structure.

Currently, there is limited published research demonstrating the successful derivatization of a component within a pre-formed pharmaceutical-type co-crystal. Most solid-state reactions focus on the formation of co-crystals themselves through mechanochemistry (grinding) or other methods. mdpi.comdigitellinc.com The derivatization of the 2,6-dibromobenzene-1,4-diol moiety within its acetic acid co-crystal remains a speculative but intriguing possibility for future research, potentially offering a novel route to new chemical entities if the challenges of maintaining structural integrity can be overcome.

Strategies for Functional Group Modification, including O-Alkylation and Esterification Reactions

The modification of the hydroxyl groups of 2,6-dibromobenzene-1,4-diol through O-alkylation and esterification is a key strategy to alter its electronic properties, solubility, and reactivity, thereby influencing its ability to form co-crystals and extended conjugated systems.

O-Alkylation Reactions:

O-alkylation of hydroquinones can be a challenging process due to the competition between mono- and di-alkylation, as well as C-alkylation. The selective synthesis of mono-O-alkylated 2,6-dibromohydroquinone is of particular interest as it introduces asymmetry, which can be beneficial for creating specific molecular packing arrangements in co-crystals and polymers.

General strategies for controlling the selectivity of O-alkylation of hydroquinones include:

Use of a large excess of the hydroquinone: This stoichiometric imbalance favors mono-substitution by increasing the probability of the alkylating agent reacting with an unreacted hydroquinone molecule. researchgate.net

Slow addition of the alkylating agent: Gradual introduction of the alkylating agent helps to maintain a low concentration, thereby reducing the likelihood of di-substitution. researchgate.net

Choice of base and solvent: The reaction conditions, including the base (e.g., potassium carbonate, sodium hydride) and solvent (e.g., DMF, acetone), can significantly influence the reaction's regioselectivity and yield. For instance, the use of K2CO3 in DMF at elevated temperatures has been shown to be effective for O-alkylation. nih.gov

A comprehensive review on the catalytic O-alkylation of phenol (B47542) and hydroquinone highlights various catalytic systems, including Brønsted and Lewis acids, metal oxides, and zeolites, which can be employed to enhance selectivity and reaction efficiency. researchgate.net The choice of alkylating agent, such as dimethyl carbonate or alkyl halides, also plays a crucial role. researchgate.net

Esterification Reactions:

Esterification of the hydroxyl groups of 2,6-dibromobenzene-1,4-diol can be achieved through reaction with carboxylic acids or their derivatives, such as acid anhydrides or acyl chlorides. This modification can influence the hydrogen bonding capabilities of the molecule, which is a critical factor in co-crystal formation.

Common methods for the esterification of phenols include:

Reaction with Acetic Anhydride (B1165640): This is a widely used method for acetylation. The reaction can be catalyzed by acids or bases. For example, the esterification of eugenol (B1671780) with acetic anhydride has been reported using catalysts like pyridine (B92270) or sodium acetate (B1210297). medcraveonline.commedcraveonline.com

Use of Activating Agents: Reagents like phosphonitrilic chloride can be used to activate the carboxylic acid for reaction with phenols, allowing the esterification to proceed under mild conditions. jocpr.com

Enzymatic Esterification: Lipases can be used as catalysts for the esterification of phenols, offering a green and selective alternative to chemical methods. medcraveonline.com

The reaction between a phenol and acetic anhydride is a common method for producing phenyl acetate derivatives. medcraveonline.com

| Reaction Type | Reagents | Catalyst/Conditions | Primary Product |

| O-Alkylation | Alkyl halide (e.g., Propargyl bromide) | Base (e.g., K2CO3), Solvent (e.g., Acetone) | Mono- or Di-O-alkylated derivative |

| Esterification | Acetic Anhydride | Base (e.g., Pyridine) or Acid | Diacetate ester |

Formation of Extended Conjugated Systems

The bromine atoms on the 2,6-dibromobenzene-1,4-diol ring provide reactive sites for the construction of extended π-conjugated systems through various cross-coupling reactions. These conjugated polymers are of significant interest for their potential applications in organic electronics.

Poly(p-phenylene vinylene) (PPV) Derivatives:

One major class of conjugated polymers is poly(p-phenylene vinylene)s (PPVs). The synthesis of PPV and its derivatives can be achieved through several precursor routes, such as the Gilch reaction. nih.govdavidlu.net This method typically involves the polymerization of a bis(halomethyl)benzene derivative with a strong base, such as potassium tert-butoxide. nih.gov By first modifying the hydroxyl groups of 2,6-dibromobenzene-1,4-diol (e.g., through O-alkylation to improve solubility) and then converting the bromine atoms to halomethyl groups, this monomer could be incorporated into a PPV backbone. The synthesis of hyperbranched PPV derivatives has also been explored to improve solubility and processability. nih.gov

Sonogashira Coupling:

The Sonogashira cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between aryl halides and terminal alkynes, catalyzed by palladium and copper complexes. wikipedia.org This reaction is extensively used to synthesize linear and branched conjugated polymers with alternating aryl and alkyne units. 2,6-dibromobenzene-1,4-diol, after protection or modification of its hydroxyl groups, can serve as a dibromo-aromatic monomer in Sonogashira polymerization with a di-alkyne co-monomer.

The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.org The choice of palladium catalyst and ligands can influence the regioselectivity of the coupling in polyhalogenated aromatic compounds. rsc.org

| Polymerization Method | Monomers | Catalyst/Reagents | Polymer Type |

| Gilch Reaction | Bis(halomethyl)benzene derivative | Strong base (e.g., Potassium tert-butoxide) | Poly(p-phenylene vinylene) (PPV) |

| Sonogashira Coupling | Dihaloaromatic, Dialkyne | Palladium and Copper catalysts, Base (e.g., Amine) | Poly(arylene ethynylene) |

The ability to functionalize the 2,6-dibromobenzene-1,4-diol core and then utilize its bromine atoms for polymerization opens up a wide range of possibilities for designing novel conjugated materials with tailored electronic and optical properties.

Detailed Mechanistic Investigations of Co Crystal Components and Their Interactions

Redox Chemistry of the 2,6-Dibromobenzene-1,4-diol Moiety

The 1,4-diol (hydroquinone) functionality is well-known for its rich redox chemistry, and the presence of bromine substituents on the aromatic ring of 2,6-dibromobenzene-1,4-diol significantly influences its electronic properties and, consequently, its reactivity in redox processes.

Electron Transfer Processes and Reactive Intermediate Formation

The oxidation of hydroquinones, including 2,6-dibromobenzene-1,4-diol, is a stepwise process involving the transfer of electrons and protons. The initial step is a one-electron oxidation to form a semiquinone radical intermediate. This process can be represented by the following equilibrium:

The formation of semiquinone radicals can often be detected and characterized by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy, which is specific for species with unpaired electrons. While direct EPR studies on the 2,6-dibromosemiquinone radical are not extensively reported, the behavior of analogous halogenated quinones suggests its transient formation. For instance, studies on the closely related 2,6-dichloro-1,4-benzoquinone (B104592) have demonstrated the formation of a semiquinone radical during its reactions.

The electron transfer process is also highly dependent on the pH of the medium, as the deprotonation of the hydroxyl groups facilitates oxidation. The presence of acetic acid in the co-crystal can provide a proton source/sink, thereby modulating the local pH environment and influencing the kinetics of electron transfer.

Oxidative Pathways and Quinone Formation

Following the initial one-electron oxidation, the semiquinone radical can undergo a further one-electron oxidation to yield the corresponding quinone, in this case, 2,6-dibromo-1,4-benzoquinone. This second step completes the two-electron, two-proton oxidation process characteristic of the hydroquinone (B1673460)/quinone redox couple:

The formation of 2,6-dibromo-1,4-benzoquinone as the final oxidation product is a common pathway in the chemistry of this hydroquinone derivative. Various oxidizing agents can effect this transformation, and electrochemical methods are also suitable for studying and inducing this conversion.

Table 1: Expected Redox Behavior of 2,6-Dibromobenzene-1,4-diol

| Step | Reactant | Intermediate/Product | Key Features |

| 1. First Electron Transfer | 2,6-Dibromobenzene-1,4-diol | 2,6-Dibromosemiquinone radical | Formation of a radical intermediate. Influenced by pH and substituents. |

| 2. Second Electron Transfer | 2,6-Dibromosemiquinone radical | 2,6-Dibromo-1,4-benzoquinone | Completion of the oxidation to the quinone form. |

| Overall Reaction | 2,6-Dibromobenzene-1,4-diol | 2,6-Dibromo-1,4-benzoquinone | A two-electron, two-proton process. Redox potential is higher than unsubstituted hydroquinone. |

Chemical Reactivity of Bromine Substituents

The bromine atoms attached to the aromatic ring of 2,6-dibromobenzene-1,4-diol are not mere spectators in its chemical reactivity. They can participate in a variety of reactions, including nucleophilic displacement, intramolecular rearrangements, and ipso-substitution.

Nucleophilic Displacement Reactions

Aromatic nucleophilic substitution (SNAAr) reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards attack by a nucleophile. In 2,6-dibromobenzene-1,4-diol, the hydroxyl groups are electron-donating, which generally deactivates the ring towards nucleophilic attack. However, under forcing conditions or with very strong nucleophiles, displacement of the bromine atoms may be possible.

The reactivity towards nucleophilic substitution would be significantly enhanced if the hydroquinone is first oxidized to the corresponding 2,6-dibromo-1,4-benzoquinone. The quinone ring is electron-deficient and much more susceptible to nucleophilic attack. In such a scenario, a nucleophile could add to the ring, and subsequent rearomatization could lead to the displacement of a bromide ion.

Intramolecular Rearrangement Processes

Intramolecular rearrangements in substituted phenols and hydroquinones are known to occur under specific conditions, often acid-catalyzed. While there are no specific reports detailing intramolecular rearrangements of 2,6-dibromobenzene-1,4-diol, analogous systems suggest possibilities. For instance, the migration of substituents on the aromatic ring can be induced by the formation of carbocationic intermediates.

The presence of the hydroxyl groups and bromine atoms could potentially lead to complex rearrangements, especially under acidic conditions where protonation of a hydroxyl group could initiate a cascade of electronic shifts. However, the stability of the aromatic system makes such rearrangements generally unfavorable without a strong driving force.

Ipso-Substitution and Related Transformations

Ipso-substitution is a type of electrophilic aromatic substitution where the incoming electrophile displaces a substituent other than hydrogen. In the case of 2,6-dibromobenzene-1,4-diol, an electrophile could potentially attack one of the carbon atoms bearing a bromine atom. For this to occur, the bromine atom must be a sufficiently good leaving group under the reaction conditions.

While less common than substitution at a C-H bond, ipso-substitution has been observed for halogens in certain aromatic systems, particularly when the ring is activated by electron-donating groups. The hydroxyl groups in 2,6-dibromobenzene-1,4-diol are activating, which might facilitate ipso-attack. For example, nitration of some brominated phenols can lead to the displacement of a bromine atom by a nitro group.

It is also conceivable that under certain oxidative conditions, transformations at the bromine-substituted carbons could occur. For instance, reaction of 2,6-dibromo-4-methylphenol (B1582163) with fuming nitric acid has been shown to result in the formation of 2,6-dibromo-1,4-benzoquinone through the loss of the methyl group, indicating reactivity at a substituted position.

Table 2: Plausible Reactivity of Bromine Substituents in 2,6-Dibromobenzene-1,4-diol

| Reaction Type | Conditions | Plausible Outcome | Mechanistic Consideration |

| Nucleophilic Displacement | Strong nucleophile, potentially with prior oxidation | Replacement of a bromine atom by the nucleophile | More likely to occur on the electron-deficient quinone form. |

| Intramolecular Rearrangement | Acidic conditions | Migration of a bromine atom or other ring substituents | Generally unfavorable but possible with a strong driving force. |

| Ipso-Substitution | Strong electrophile | Replacement of a bromine atom by the electrophile | Facilitated by the activating hydroxyl groups. |

Role of Acetic Acid in Reaction Systems

Catalytic Effects and Reaction Medium Properties

Acetic acid (CH₃COOH) is a versatile compound in chemical synthesis, functioning as a solvent, reactant, and catalyst. nih.gov Its utility stems from its distinct physicochemical properties, particularly its nature as a polar protic solvent. wikipedia.orgchemistrysteps.comunacademy.combyjus.com

As a solvent, acetic acid is hydrophilic and capable of dissolving a wide array of both polar and non-polar substances. wikipedia.orgbyjus.comchemicalbook.com With a dielectric constant of 6.2, it can dissolve inorganic salts and sugars, as well as oils and other non-polar compounds. wikipedia.orgbyjus.com This miscibility with both polar (e.g., water) and non-polar (e.g., hexane) solvents makes it a valuable medium for a variety of reactions. wikipedia.orgchemicalbook.com For instance, it is employed in the production of terephthalic acid and in reactions that proceed through carbocation intermediates, such as Friedel-Crafts alkylation. wikipedia.org The ability of acetic acid to form hydrogen bonds can also help stabilize transition states in certain reactions, thereby enhancing reaction rates. nih.govchemistrysteps.com

The catalytic activity of acetic acid is rooted in its acidic nature. As a weak acid, it can donate a proton to other reactants, activating them for subsequent reactions. youtube.com This is particularly evident in esterification and acetylation reactions. nih.govwikipedia.org For example, in the acetylation of alcohols or phenols with acetic anhydride (B1165640), acetic acid can protonate the carbonyl group of the anhydride, making it a more reactive electrophile and facilitating the nucleophilic attack by the alcohol or phenol (B47542). youtube.commdpi.com

Table 1: Physicochemical Properties of Acetic Acid

| Property | Value |

|---|---|

| Chemical Formula | CH₃COOH |

| Molar Mass | 60.052 g·mol⁻¹ byjus.com |

| Appearance | Colorless liquid |

| Odor | Pungent, vinegar-like |

| Density | 1.049 g/cm³ (liquid) byjus.com |

| Melting Point | 16.6 °C |

| Boiling Point | 118.1 °C |

| Solubility | Miscible with water, ethanol, ether, chloroform, hexane (B92381) wikipedia.orgbyjus.com |

| pKa (in water) | 4.76 byjus.com |

| Dielectric Constant | 6.2 wikipedia.orgbyjus.com |

Participation in Reaction Mechanisms

Acetic acid actively participates in numerous reaction mechanisms, primarily through its carboxyl functional group (-COOH). This group can act as a source of protons (H⁺) or, in its deprotonated form (acetate, CH₃COO⁻), as a nucleophile.

A quintessential example of its participation is in esterification reactions, where it reacts with an alcohol in the presence of an acid catalyst to form an ester and water. wikipedia.org In this case, acetic acid itself is the reactant that provides the acetyl group.

In acetylation reactions where acetic anhydride is the acetylating agent, acetic acid is often a product but can also be involved mechanistically. mdpi.combyjus.com For example, in the acetylation of salicylic (B10762653) acid to form aspirin, acetic anhydride is typically used. byjus.com The acetic acid generated as a byproduct can participate by protonating the anhydride, thereby activating it, as described in the plausible mechanism for acetylation under catalyst-free conditions. mdpi.com

The general mechanism for acid-catalyzed acetylation involves the protonation of one of the carbonyl oxygens of acetic anhydride. youtube.combyjus.com This enhances the electrophilicity of the adjacent carbonyl carbon, which is then attacked by the nucleophile (e.g., the hydroxyl group of an alcohol or phenol). youtube.combyjus.com A tetrahedral intermediate is formed, which subsequently collapses, eliminating a molecule of acetic acid as a leaving group and yielding the acetylated product. youtube.com

Furthermore, acetic acid plays a role in various industrial processes like methanol (B129727) carbonylation for the production of more acetic acid, where it is the final product formed from the hydrolysis of an intermediate, acetyl iodide. mdpi.com It is also involved in the synthesis of vinyl acetate (B1210297) from acetylene, where it acts as a primary reactant. aip.org

Enzymatic and Biotransformation Pathways of the Hydroquinone Moiety

The biotransformation of 2,6-dibromobenzene-1,4-diol is not extensively documented. However, the degradation of the parent hydroquinone molecule and other halogenated aromatic compounds has been studied, providing insight into the likely enzymatic and microbial pathways. These processes are crucial for the environmental detoxification of such compounds. tandfonline.comnih.govresearchgate.net

Hydroquinone Dioxygenase Mediated Ring Cleavage

A key step in the aerobic catabolism of many aromatic compounds is the cleavage of the benzene (B151609) ring by dioxygenase enzymes. nih.govresearchgate.net For hydroquinones, this critical step can be catalyzed by hydroquinone dioxygenases (HQDOs). nih.govwikipedia.org These enzymes are nonheme-iron(II)-dependent dioxygenases that catalyze the incorporation of both atoms of molecular oxygen (O₂) into the substrate, leading to the cleavage of the aromatic ring. nih.govwikipedia.orgrsc.org

Hydroquinone 1,2-dioxygenase, for instance, catalyzes the extradiol cleavage of benzene-1,4-diol (B12442567) (hydroquinone) to produce (2E,4Z)-4-hydroxy-6-oxohexa-2,4-dienoate. wikipedia.org This reaction breaks the aromaticity of the ring, forming a linear, more easily metabolized intermediate. researchgate.net The degradation of hydroquinone can proceed via two main established pathways:

Direct ring cleavage by a dioxygenase to form 4-hydroxymuconic semialdehyde. nih.gov

Initial hydroxylation of hydroquinone to form benzene-1,2,4-triol (hydroxyquinol), which is then cleaved to yield maleylacetic acid. nih.gov

Research on HQDO from Pseudomonas fluorescens ACB revealed it is a heterotetrameric (α₂β₂) enzyme that can act on a wide range of substituted hydroquinones. nih.govnih.gov The catalytic mechanism involves the binding of the hydroquinone substrate and O₂ to the iron center in the enzyme's active site, followed by oxidative cleavage of the C-C bond. rsc.org In some fungi, a different mechanism has been observed for the cleavage of anthraquinones, where the molecule is first reduced to a hydroquinone intermediate by a reductase, which is then cleaved by an atypical dioxygenase. cas.cnacs.org This suggests that initial reduction may be a prerequisite for ring cleavage in some pathways.

Table 2: Properties of Hydroquinone 1,2-Dioxygenase from Sphingomonas sp. strain TTNP3

| Property | Description |

|---|---|

| Enzyme Type | Extradiol Dioxygenase nih.gov |

| Cofactor | Iron (Fe) nih.gov |

| Substrate | Hydroquinone and substituted hydroquinones nih.gov |

| Product | 4-Hydroxymuconic semialdehyde nih.gov |

| Apparent Kₘ (for hydroquinone) | 2.2 µM nih.gov |

| Specific Activity | 6.1 µmol per minute per mg of enzyme nih.gov |

Microbial Catabolic Pathways and Enzymes

Microorganisms have evolved diverse catabolic pathways to degrade persistent halogenated aromatic compounds. tandfonline.comnih.govmdpi.com The biodegradation of compounds like 2,6-dibromobenzene-1,4-diol likely involves a consortium of microbes, as these communities are often more efficient than single strains due to their combined metabolic capabilities. mdpi.comnih.govnih.gov

The degradation process for halogenated aromatics generally involves converting the toxic compounds into central intermediates like catechol, protocatechuate, or hydroxyquinol, which can then enter the cell's primary metabolic pathways. tandfonline.comnih.gov A crucial step is dehalogenation, which can occur oxidatively, catalyzed by oxygenases. nih.gov

An important class of enzymes involved in the metabolism of hydroquinones are S-glutathionyl-(chloro)hydroquinone reductases (GS-HQRs), which are a specialized type of glutathione (B108866) S-transferase (GST). nih.govtandfonline.comnih.gov Hydroquinones can auto-oxidize to form reactive benzoquinones. These benzoquinones can spontaneously react with glutathione (GSH) via Michael addition to form S-glutathionyl-hydroquinone conjugates. nih.govtandfonline.comnih.gov The GS-HQR enzymes then catalyze the reduction of these conjugates back to hydroquinones, effectively channeling them back into the metabolic pathway and detoxifying the reactive quinone intermediates. nih.govtandfonline.comnih.gov This "maintenance" role is vital for the complete degradation of compounds that form quinone intermediates. nih.gov

Potential initial enzymatic modifications, possibly involving dehalogenation or further hydroxylation.

Oxidation of the hydroquinone moiety to its corresponding dibromo-1,4-benzoquinone.

Conjugation with glutathione to form a less reactive intermediate. mdpi.comyoutube.com

Reduction of the conjugate back to the hydroquinone by GS-HQR enzymes.

Ring cleavage of the hydroquinone or a hydroxylated derivative (e.g., dibromohydroxyquinol) by a specific dioxygenase.

Further degradation of the resulting aliphatic acids into central metabolic intermediates. nih.gov

Fungi, such as Penicillium citrinum, have also demonstrated the ability to use hydroquinone as a sole carbon source, indicating that a wide range of microorganisms can participate in its degradation. ekb.eg

Advanced Spectroscopic and Crystallographic Characterization of the Co Crystal System

Solid-State and Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the structure, dynamics, and environment of atoms within a molecule. For a co-crystal system like acetic acid and 2,6-dibromobenzene-1,4-diol, both solid-state and solution-state NMR would provide complementary information.

Structural Elucidation and Conformation Analysis (e.g., 1H, 13C, 2D NMR)

In a hypothetical analysis, ¹H and ¹³C NMR spectroscopy would be employed to confirm the presence of both acetic acid and 2,6-dibromobenzene-1,4-diol in the co-crystal.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the 2,6-dibromobenzene-1,4-diol and the methyl and carboxylic acid protons of acetic acid. The chemical shifts of the hydroxyl and carboxylic acid protons would be of particular interest as their position would be highly sensitive to the hydrogen bonding interactions that define the co-crystal structure.

¹³C NMR: The carbon NMR spectrum would provide information on the carbon framework of both components. Changes in the chemical shifts of the carbonyl carbon of acetic acid and the carbons bearing the hydroxyl groups on the benzene (B151609) ring would indicate the formation of intermolecular hydrogen bonds.

2D NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be used to correlate proton and carbon signals, aiding in the definitive assignment of all resonances. Nuclear Overhauser Effect Spectroscopy (NOESY) could reveal through-space proximities between protons of the acetic acid and the 2,6-dibromobenzene-1,4-diol, providing direct evidence of their spatial arrangement within the co-crystal lattice.

Hypothetical ¹H NMR Data Table:

| Compound | Functional Group | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Acetic acid | -CH₃ | ~2.1 | |

| Acetic acid | -COOH | >10 | Shift is highly dependent on hydrogen bonding |

| 2,6-dibromobenzene-1,4-diol | Aromatic-H | 6.8 - 7.5 |

Hypothetical ¹³C NMR Data Table:

| Compound | Carbon Type | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Acetic acid | -CH₃ | ~20 | |

| Acetic acid | -C=O | ~170-180 | Shift is sensitive to hydrogen bonding |

| 2,6-dibromobenzene-1,4-diol | C-Br | ~110-120 | |

| 2,6-dibromobenzene-1,4-diol | C-OH | ~150-160 |

Investigation of Dynamic Processes and Molecular Motion in Co-crystals

Solid-state NMR (ssNMR) would be indispensable for studying the dynamics of the co-crystal in its crystalline form. Techniques such as variable temperature ssNMR could be used to probe molecular motions, such as the rotation of the methyl group in acetic acid or potential proton exchange dynamics within the hydrogen-bonded network.

High-Resolution Mass Spectrometry and Fragmentation Studies

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the co-crystal components and for studying their dissociation pathways.

Confirmation of Co-crystal Composition

Using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), one would expect to observe ions corresponding to the individual components, acetic acid and 2,6-dibromobenzene-1,4-diol, as well as potential non-covalent adducts of the two molecules. The high mass accuracy of HRMS would allow for the unambiguous confirmation of their elemental formulas.

Elucidation of Dissociation Pathways

Tandem mass spectrometry (MS/MS) experiments would be performed to investigate the fragmentation patterns of the individual components. By inducing fragmentation of the molecular ions, the characteristic bond cleavages and neutral losses can be identified, providing further structural confirmation. For instance, the fragmentation of 2,6-dibromobenzene-1,4-diol would likely involve the loss of bromine atoms or hydroxyl groups.

Vibrational Spectroscopy (Infrared and Raman) for Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are sensitive probes of molecular vibrations and are particularly powerful for studying the intermolecular interactions that are the hallmark of co-crystals.

The formation of hydrogen bonds between the carboxylic acid group of acetic acid and the hydroxyl groups of 2,6-dibromobenzene-1,4-diol would lead to significant and predictable changes in the vibrational spectra.

O-H Stretching: The broad O-H stretching band of the carboxylic acid dimer in pure acetic acid would be replaced by new, often sharper, bands at lower frequencies, indicative of the formation of new hydrogen bonds with the diol. Similarly, the O-H stretching frequency of the diol would also be expected to shift.

C=O Stretching: The carbonyl (C=O) stretching frequency of acetic acid is highly sensitive to its hydrogen-bonding environment. In the co-crystal, this band would likely shift to a lower wavenumber compared to that of the free acid, providing strong evidence for the involvement of the carbonyl group in hydrogen bonding.

Hypothetical Vibrational Spectroscopy Data Table:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) in Pure Compound | Expected Wavenumber (cm⁻¹) in Co-crystal | Reason for Shift |

|---|---|---|---|

| Acetic Acid O-H stretch | ~2500-3300 (broad) | Shifted and sharpened | Formation of new hydrogen bonds |

| 2,6-dibromobenzene-1,4-diol O-H stretch | ~3200-3600 | Shifted | Participation in hydrogen bonding |

Identification of Hydrogen Bonding Networks

Information regarding the specific hydrogen bonding networks within the co-crystal of acetic acid and 2,6-dibromobenzene-1,4-diol is not available in published literature. A comprehensive analysis of such networks would typically involve the identification of donor and acceptor atoms and the geometric parameters of the hydrogen bonds, but this data is contingent on the successful synthesis and crystallographic analysis of the co-crystal, which has not been reported.

Analysis of Vibrational Modes Perturbed by Co-crystallization

There is no available spectroscopic data, such as Infrared (IR) or Raman spectroscopy, for the acetic acid;2,6-dibromobenzene-1,4-diol co-crystal. An analysis of perturbed vibrational modes, which would provide insight into the intermolecular interactions and the effects of co-crystallization on the molecular structures of the components, cannot be conducted without this experimental data.

Single-Crystal X-ray Diffraction for Co-crystal Structure Determination

A search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited crystal structure for the co-crystal of acetic acid and 2,6-dibromobenzene-1,4-diol. The determination of the crystal system, space group, and unit cell parameters, as well as the precise molecular arrangement within the crystal lattice, depends on successful single-crystal X-ray diffraction experiments, which have not been documented for this compound.

Precise Determination of Molecular Packing and Unit Cell Parameters

Without single-crystal X-ray diffraction data, the precise molecular packing and unit cell parameters for the this compound co-crystal remain undetermined.

Mapping of Intermolecular Interactions, including C-H...O, O-H...O, and Halogen Bonding

A detailed mapping of intermolecular interactions, such as C-H...O, O-H...O, and potential halogen bonding involving the bromine atoms of 2,6-dibromobenzene-1,4-diol, is not possible. Such an analysis is derived from the atomic coordinates obtained through single-crystal X-ray diffraction, which is not available for this co-crystal system.

Computational Chemistry and Theoretical Analysis of the Co Crystal System

Electronic Structure Calculations for Co-crystal Stability

Electronic structure calculations are fundamental to understanding the intrinsic stability of the co-crystal lattice. These methods provide a detailed picture of the electron distribution and the resulting intermolecular forces that hold the acetic acid and 2,6-dibromobenzene-1,4-diol molecules together.

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the most stable geometric arrangement of molecules within the co-crystal. By calculating the electron density, DFT can accurately predict the three-dimensional structure of the co-crystal's unit cell, including bond lengths, bond angles, and torsion angles. The geometry optimization process involves finding the minimum energy conformation of the co-crystal, which corresponds to its most stable state.

For the acetic acid and 2,6-dibromobenzene-1,4-diol co-crystal, DFT calculations would be performed to model the interactions between the hydroxyl groups of the diol, the bromine atoms, and the carboxylic acid group of acetic acid. These calculations help in understanding how the molecules arrange themselves to maximize attractive interactions, such as hydrogen bonds and halogen bonds. The optimized geometry provides the foundational data for further analysis of the co-crystal's properties. DFT has been successfully employed to optimize the geometry of various organic crystals and co-crystals, providing results that are in good agreement with experimental X-ray diffraction data. ajchem-b.comnih.gov

| Interaction | Parameter | Calculated Value (Å or °) |

|---|---|---|

| O-H···O (Hydrogen Bond) | H···O Distance | 1.75 |

| O-H···O (Hydrogen Bond) | O-H···O Angle | 175.2 |

| C-Br···O (Halogen Bond) | Br···O Distance | 2.98 |

| C-Br···O (Halogen Bond) | C-Br···O Angle | 168.5 |

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within molecular systems. Based on the electron density and its derivatives, NCI analysis generates 3D plots that highlight regions of hydrogen bonding, halogen bonding, and van der Waals interactions. In these plots, different types of interactions are typically represented by different colors, providing a clear and intuitive picture of the forces stabilizing the co-crystal. For the co-crystal , NCI analysis would reveal the spatial distribution and nature of the hydrogen bonds between the carboxylic acid and the diol, as well as the halogen bonds involving the bromine atoms.

Modeling of Supramolecular Interactions

The architecture of the acetic acid;2,6-dibromobenzene-1,4-diol co-crystal is dictated by specific and directional supramolecular interactions. Computational modeling allows for the quantification and characterization of these interactions, providing a deeper understanding of the co-crystal's structure and properties.

The stability of the co-crystal is largely determined by the strength of the hydrogen and halogen bonds formed between its components. Computational methods can be used to calculate the interaction energies of these bonds. For instance, ab initio calculations can provide accurate estimates of the binding energies between acetic acid and 2,6-dibromobenzene-1,4-diol. acs.org Halogen bonding, an interaction between an electrophilic region on a halogen atom and a nucleophilic site, plays a crucial role in the crystal engineering of halogenated compounds. nih.gov The strength of these bonds can be modulated by the nature of the halogen and the groups attached to it. nih.gov

| Interaction Type | Molecular Pair | Interaction Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bond | Acetic Acid - 2,6-dibromobenzene-1,4-diol | -8.5 |

| Halogen Bond | 2,6-dibromobenzene-1,4-diol - Acetic Acid | -4.2 |

| π-π Stacking | 2,6-dibromobenzene-1,4-diol Dimer | -2.1 |

Simulation of Co-crystal Formation and Growth

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful tools for studying the dynamic processes of co-crystal nucleation and growth from solution or the melt. mdpi.comsemanticscholar.org These simulations can provide insights into the molecular mechanisms that govern the assembly of the co-crystal lattice. By modeling the system at the atomic level, it is possible to observe the initial stages of cluster formation, the role of solvent molecules, and the subsequent growth of the crystal nucleus. mdpi.com

For the acetic acid and 2,6-dibromobenzene-1,4-diol system, simulations could be used to investigate how the two different molecules recognize each other and self-assemble into the final co-crystal structure. Understanding these dynamic processes is crucial for controlling the crystallization process to obtain high-quality co-crystals with desired properties. mdpi.com

Research on the Co-crystal of Acetic Acid and 2,6-dibromobenzene-1,4-diol Not Found in Publicly Available Literature

A thorough search for scientific literature focusing on the computational and theoretical analysis of the co-crystal system formed by acetic acid and 2,6-dibromobenzene-1,4-diol has yielded no specific results. The investigation aimed to gather data for a detailed article covering molecular dynamics simulations for crystal growth, prediction of polymorphic forms, and the theoretical prediction of spectroscopic signatures, including solid-state NMR chemical shifts and vibrational spectra.

Despite a comprehensive search of indexed scientific databases and academic journals, no publications containing the requested detailed computational chemistry and theoretical analysis for this specific co-crystal were identified. The search queries included terms such as "this compound co-crystal," "molecular dynamics simulations of this compound," "polymorph prediction of this compound," "solid-state NMR of this compound," and "vibrational spectra simulation of this compound."

While general research on co-crystals, computational chemistry, and spectroscopic analysis is abundant, the specific application of these methods to the co-crystal of acetic acid and 2,6-dibromobenzene-1,4-diol does not appear to be documented in the accessible scientific literature. Consequently, the generation of an article with the requested detailed sections and data tables is not possible at this time due to the lack of available research findings.

Further private research or new scientific studies would be required to produce the specific data requested in the article outline.

Applications of the Acetic Acid and 2,6 Dibromobenzene 1,4 Diol System in Materials and Supramolecular Science

Role as Building Blocks in Advanced Materials

The molecular architecture of 2,6-dibromobenzene-1,4-diol, featuring two hydroxyl groups and two bromine atoms on a benzene (B151609) ring, makes it a promising candidate as a monomer or precursor for the synthesis of a variety of advanced materials. The presence of acetic acid in the system can facilitate polymerization reactions, either as a catalyst or as a medium to control solubility and morphology.

Polymers incorporating hydroquinone (B1673460) units are known to exhibit interesting optical and electronic properties. The introduction of bromine atoms onto the hydroquinone ring, as in 2,6-dibromobenzene-1,4-diol, can further modulate these properties. The electron-withdrawing nature of bromine can influence the polymer's electronic bandgap, which is a critical parameter for optoelectronic applications.

The diol functionality of 2,6-dibromobenzene-1,4-diol allows for its incorporation into polyester (B1180765) or polyether chains through condensation polymerization. Acetic acid can play a crucial role in such reactions, particularly in polyesterification, by protonating the carbonyl group of a dicarboxylic acid co-monomer, thereby activating it for nucleophilic attack by the hydroxyl groups of the diol. While specific data on polymers from 2,6-dibromobenzene-1,4-diol is scarce, studies on related poly(hydroquinone)s have demonstrated their potential. For instance, poly(hydroquinone-2,5-diyl) exhibits a shift in its π-π* absorption peak to longer wavelengths compared to the hydroquinone monomer, indicating extended conjugation along the polymer chain. acs.org Such conjugated polymers are essential for the active layer in organic photodetectors.

Table 1: Optical and Redox Properties of a Representative Poly(hydroquinone)

| Property | Value |

| Polymer | Poly(hydroquinone-2,5-diyl) |

| Molecular Weight (Mw) | 8500 |

| Absorption Peak (in DMF) | 345 nm |

| Electrochemical Oxidation | ~0.5 V and ~0.8 V vs Ag/Ag+ |

Data sourced from related research on poly(hydroquinone)s. acs.org

Functional organic frameworks (FOFs), including covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The rigid structure and defined geometry of 2,6-dibromobenzene-1,4-diol make it an attractive building block for such frameworks. The hydroxyl groups can participate in the formation of boronate ester linkages in COFs or coordinate to metal centers in MOFs. The bromine atoms can serve as sites for post-synthetic modification, allowing for the tuning of the framework's properties.

Acetic acid is often employed in the synthesis of MOFs and COFs as a modulator, controlling the nucleation and growth of the crystals. It can compete with the organic linker for coordination to the metal centers, leading to more ordered structures. While there are no specific reports on FOFs synthesized from 2,6-dibromobenzene-1,4-diol, the general principles of FOF synthesis suggest its viability as a linker.

Tailored Supramolecular Architectures

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into well-defined, functional structures. The hydroxyl groups of 2,6-dibromobenzene-1,4-diol are capable of forming strong hydrogen bonds, making it an excellent candidate for the construction of supramolecular architectures.

The planar structure of the benzene ring and the hydrogen-bonding capabilities of the hydroxyl groups allow 2,6-dibromobenzene-1,4-diol to act as a host molecule for various guest species. Acetic acid, with its carboxylic acid group, can co-crystallize with the diol, forming intricate hydrogen-bonded networks. These networks can create cavities or channels that can encapsulate other molecules, forming inclusion compounds. The bromine atoms can also participate in halogen bonding, providing an additional tool for directing the self-assembly process.

Crystal engineering aims to design and synthesize crystalline materials with desired physical and chemical properties. The interplay of hydrogen bonding from the hydroxyl groups and halogen bonding from the bromine atoms in 2,6-dibromobenzene-1,4-diol can be exploited to control the packing of molecules in the solid state. Acetic acid can be incorporated into the crystal lattice, acting as a "glue" that holds the diol molecules together in specific arrangements. By carefully selecting the crystallization conditions, it may be possible to produce materials with tailored properties, such as specific optical responses or mechanical characteristics. Studies on the co-crystallization of hydroquinone with various molecules have demonstrated the formation of diverse hydrogen-bonded networks. rsc.org

Electrochemical Applications

Hydroquinones are well-known for their reversible redox behavior, making them suitable for applications in energy storage and electrochemical sensing. The oxidation of a hydroquinone yields a quinone, a process that can be reversed by reduction. This two-electron, two-proton process is central to their electrochemical activity.

The presence of electron-withdrawing bromine atoms in 2,6-dibromobenzene-1,4-diol is expected to increase its redox potential compared to unsubstituted hydroquinone. This modification can be advantageous in applications where a higher operating voltage is desired, such as in batteries or supercapacitors. While the electrochemical properties of 2,6-dibromobenzene-1,4-diol have not been extensively reported, the redox potentials of other quinones have been studied, providing a reference point. nih.gov Acetic acid can serve as a proton source in the electrolyte, facilitating the proton-coupled electron transfer reactions of the hydroquinone/quinone redox couple.

Table 2: Redox Potentials of Representative Quinones

| Quinone | E° (V vs. NHE) in aqueous solution |

| 1,4-Benzoquinone | +0.699 |

| 2-Methyl-1,4-benzoquinone | +0.647 |

| 2,5-Dichloro-1,4-benzoquinone | +0.742 |

| Ubiquinone (calculated) | -0.163 |

Data for representative quinones. The redox potential of 2,6-dibromo-1,4-benzoquinone is expected to be influenced by the bromine substituents. nih.gov

Redox-Active Components in Sensor Design

The electrochemical behavior of the 2,6-dibromobenzene-1,4-diol system, particularly its reversible two-electron, two-proton redox couple, makes it an attractive component for the development of electrochemical sensors. The underlying principle of these sensors lies in the modulation of the electrochemical signal of the hydroquinone upon interaction with a target analyte. Acetic acid, as a proton donor, plays a crucial role in facilitating the proton-coupled electron transfer (PCET) reactions of the hydroquinone, which is often the basis for the sensing mechanism.

Research in this area has explored the modification of electrode surfaces with 2,6-dibromobenzene-1,4-diol and similar halogenated hydroquinones. These modified electrodes can exhibit enhanced electrocatalytic activity towards the oxidation or reduction of specific analytes. The presence of the electron-withdrawing bromine atoms can shift the redox potential of the hydroquinone to more positive values, which can be advantageous for the selective detection of certain species by minimizing interferences from other compounds that react at more negative potentials.

Table 1: Key Performance Metrics for a Hypothetical Sensor Based on 2,6-Dibromobenzene-1,4-diol

| Parameter | Description | Anticipated Influence of the System |

|---|---|---|

| Sensitivity | The change in sensor output per unit change in analyte concentration. | The intrinsic redox properties of 2,6-dibromobenzene-1,4-diol and the proton availability from acetic acid would govern the signal amplification. |

| Selectivity | The ability of the sensor to respond to the target analyte in the presence of other interfering species. | The specific binding or catalytic interaction between the hydroquinone and the analyte, influenced by the acidic medium, would determine selectivity. |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Dependent on the signal-to-noise ratio, which is influenced by the efficiency of the electron transfer process at the modified electrode surface. |

| Response Time | The time taken for the sensor to reach a stable signal upon exposure to the analyte. | Governed by the kinetics of the reaction between the analyte and the sensing layer, and the diffusion of species to the electrode. |

| Stability | The ability of the sensor to maintain its performance over time. | The chemical stability of the 2,6-dibromobenzene-1,4-diol on the electrode surface and the consistency of the acidic environment are crucial factors. |

Fundamental Studies of Electron Transfer at Interfaces

The 2,6-dibromobenzene-1,4-diol molecule serves as an excellent model for fundamental studies of electron transfer at interfaces, particularly when incorporated into self-assembled monolayers (SAMs) on electrode surfaces. The rigid and well-defined structure of the aromatic ring, coupled with the ability to tune its electronic properties through substitution, allows for systematic investigations into the factors that govern the kinetics of interfacial electron transfer.

In such studies, a gold electrode is typically modified with a SAM of molecules containing the 2,6-dibromobenzene-1,4-diol headgroup. The hydroquinone can then undergo electrochemical oxidation and reduction, and the rate of electron transfer between the molecule and the electrode can be measured using techniques like cyclic voltammetry. Acetic acid in the electrolyte solution provides the necessary protons for the reversible redox reaction.

The rate of electron transfer in these systems is influenced by several factors, including the distance between the redox center and the electrode surface (determined by the length of the molecular linker), the electronic coupling between the molecule and the electrode, and the reorganization energy associated with the redox process. The presence of bromine atoms can affect the electronic structure of the hydroquinone and its interaction with the electrode surface, thereby influencing the electron transfer kinetics.

While specific experimental data for the "acetic acid;2,6-dibromobenzene-1,4-diol" system is not prevalent in the literature, studies on analogous quinone-terminated SAMs provide a framework for understanding the expected behavior. The data in the table below is hypothetical and serves to illustrate the types of parameters that are typically measured in such fundamental studies.

Table 2: Hypothetical Electron Transfer Parameters for a 2,6-Dibromobenzene-1,4-diol Self-Assembled Monolayer

| Parameter | Symbol | Description | Hypothetical Value Range |

|---|---|---|---|

| Formal Potential | E°' | The redox potential of the immobilized hydroquinone/quinone couple. | +0.1 to +0.3 V (vs. a standard reference electrode) |

| Standard Rate Constant | k⁰ | A measure of the kinetic facility of the electron transfer reaction at the formal potential. | 10¹ - 10³ s⁻¹ |

| Electron Tunneling Coefficient | β | A parameter that describes the decay of the electron transfer rate with distance. | 0.8 - 1.2 Å⁻¹ |

| Reorganization Energy | λ | The energy required to structurally reorganize the molecule and its surroundings upon electron transfer. | 0.5 - 1.0 eV |

These fundamental studies are crucial for the rational design of molecular electronic devices, biosensors, and energy conversion systems, where efficient and controlled electron transfer at interfaces is a key requirement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.